molecular formula C14H10ClN5O2S3 B2724357 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1903385-50-1

5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2724357
CAS No.: 1903385-50-1
M. Wt: 411.9
InChI Key: JGLRZENERIYZNM-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Chemical Reactions Analysis

The chemical reactions involving similar compounds involve the treatment of a salt with hydrazine hydrate yielding 1, 2, 4-triazole which is then reacted with various carboxylic acids .

Scientific Research Applications

Synthesis and Structural Relationships

The synthesis of related triazolopyridazine and sulfonamide compounds involves innovative approaches to create biologically active molecules. For instance, a study on the design and synthesis of novel ALS inhibitors explored various sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide models, leading to the development of compounds with promising herbicidal activities (Ren et al., 2000). Similarly, the synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines demonstrated significant anti-asthmatic activities, highlighting the potential for respiratory disease treatment (Kuwahara et al., 1997).

Biological Activities

The biological evaluation of related compounds reveals diverse therapeutic potentials. For example, certain sulfonamide and sulfinyl derivatives have shown antimicrobial activity, underscoring their potential in addressing infectious diseases (Abdel-Motaal & Raslan, 2014). Moreover, novel triazolothiadiazines and Schiff bases derived from triazole-thione exhibited antiproliferative activity against human cancer cell lines, indicating their potential application in cancer therapy (Ding, Zhang, & Zhang, 2010).

Antimicrobial and Antitumor Applications

Compounds containing triazolopyridazine and sulfonamide moieties have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies indicate the compounds' efficacy against various bacterial strains and human tumor cell lines, suggesting their utility in developing new antimicrobial and anticancer agents (Hafez et al., 2017; Azab et al., 2013).

Future Directions

The future directions in the research of similar compounds involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential . The therapeutic importance of triazole derivatives has been confirmed in the literature, and it has been decided to synthesize and study the potential of substituted 1,2,4-triazole analogues .

Properties

IUPAC Name

5-chloro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S3/c15-11-2-4-14(24-11)25(21,22)16-7-13-18-17-12-3-1-10(19-20(12)13)9-5-6-23-8-9/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLRZENERIYZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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